molecular formula C10H8FNO3 B2487884 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 923120-55-2

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B2487884
CAS No.: 923120-55-2
M. Wt: 209.176
InChI Key: WQOGWVAXXVNUOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like lactic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity . The compound’s fluorine atom enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-3,7H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOGWVAXXVNUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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